5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Description
5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H18FN3O3 and its molecular weight is 427.435. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed methods to synthesize various pyrazoloquinoline and isoquinoline derivatives, demonstrating the flexibility of these heterocyclic frameworks in organic synthesis. For instance, Pawlas et al. (2000) detailed the synthesis of 1-hydroxypyrazoloquinolines and isoquinolines from 1-benzyloxypyrazole, showcasing the versatility in constructing pyridine rings via cyclization processes (Pawlas et al., 2000). Such methodologies provide foundational techniques that could be applied to synthesize the compound , emphasizing the importance of regioselective metalation and palladium-catalyzed cross-coupling reactions.
Potential Biological Activities
Compounds within the pyrazoloquinoline family have been investigated for their biological activities. For example, a novel 5-mercapto-1-substituted tetrazole incorporated quinoline analog showed in vitro anti-inflammatory activity and was analyzed through molecular docking studies, highlighting the therapeutic potential of quinoline derivatives (Sureshkumar et al., 2017). These findings suggest that 5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline could also possess significant biological activities, warranting further investigation.
Anticancer Activity
Research on quinoline derivatives has also identified potential anticancer activities. A study on 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives revealed their efficacy against several human cancer cell lines, indicating the potential of pyrazoloquinoline compounds in cancer therapy (2020).
Ligands for Receptor Studies
The synthesis of pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor was explored by Kasiotis et al. (2006), demonstrating the compound's utility in understanding receptor-ligand interactions and potentially guiding the development of receptor-targeted therapeutics (Kasiotis et al., 2006).
Properties
IUPAC Name |
8-[(3-fluorophenyl)methyl]-5-(4-methoxyphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3/c1-30-18-7-5-16(6-8-18)24-20-13-29(12-15-3-2-4-17(26)9-15)21-11-23-22(31-14-32-23)10-19(21)25(20)28-27-24/h2-11,13H,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTPEYKRMHHFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC(=CC=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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